molecular formula C8H14S4 B14710412 2,2'-Bi-1,3-dithiane CAS No. 21875-49-0

2,2'-Bi-1,3-dithiane

Cat. No.: B14710412
CAS No.: 21875-49-0
M. Wt: 238.5 g/mol
InChI Key: FPOILGJQKDBPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bi-1,3-dithiane is an organic compound with the molecular formula C₈H₁₄S₄ It is a dimer of 1,3-dithiane, a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bi-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with various reagents. One common method involves the condensation of carbonyl compounds with propane-1,3-dithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields high amounts of the desired product.

Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Properties

CAS No.

21875-49-0

Molecular Formula

C8H14S4

Molecular Weight

238.5 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-1,3-dithiane

InChI

InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2

InChI Key

FPOILGJQKDBPMS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2SCCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.